BenchChemオンラインストアへようこそ!

6-(4-Methoxyphenyl)pyrimidin-4-ol

Procurement Quality Control Synthetic Chemistry

6-(4-Methoxyphenyl)pyrimidin-4-ol (CAS 130841-04-2), systematically named 6-(4-methoxyphenyl)pyrimidin-4-ol or 4(1H)-Pyrimidinone, 6-(4-methoxyphenyl)-, is a heterocyclic small-molecule building block with molecular formula C₁₁H₁₀N₂O₂ and a molecular weight of 202.21 g/mol. The compound features a pyrimidine core substituted at the 6-position with a 4-methoxyphenyl group and a hydroxyl (pyrimidin-4-ol/4-pyrimidinone) functionality, placing it within the broader class of aryl-substituted pyrimidin-4-ol scaffolds extensively employed in medicinal chemistry.

Molecular Formula C11H10N2O2
Molecular Weight 202.21 g/mol
CAS No. 130841-04-2
Cat. No. B1461174
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(4-Methoxyphenyl)pyrimidin-4-ol
CAS130841-04-2
Molecular FormulaC11H10N2O2
Molecular Weight202.21 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2=CC(=O)NC=N2
InChIInChI=1S/C11H10N2O2/c1-15-9-4-2-8(3-5-9)10-6-11(14)13-7-12-10/h2-7H,1H3,(H,12,13,14)
InChIKeyPDXQDTVTMJFNNX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-(4-Methoxyphenyl)pyrimidin-4-ol (CAS 130841-04-2) Procurement-Grade Pyrimidine Scaffold Overview


6-(4-Methoxyphenyl)pyrimidin-4-ol (CAS 130841-04-2), systematically named 6-(4-methoxyphenyl)pyrimidin-4-ol or 4(1H)-Pyrimidinone, 6-(4-methoxyphenyl)-, is a heterocyclic small-molecule building block with molecular formula C₁₁H₁₀N₂O₂ and a molecular weight of 202.21 g/mol . The compound features a pyrimidine core substituted at the 6-position with a 4-methoxyphenyl group and a hydroxyl (pyrimidin-4-ol/4-pyrimidinone) functionality, placing it within the broader class of aryl-substituted pyrimidin-4-ol scaffolds extensively employed in medicinal chemistry [1]. This compound is commercially available from multiple suppliers at purities ranging from 95% to ≥98% (NLT 98%), with prices varying substantially by vendor and quantity . Its primary utility lies in serving as a versatile synthetic intermediate, with the unsubstituted 2-position and the reactive pyrimidin-4-ol moiety enabling further functionalization for kinase inhibitor programs, anti-infective agent discovery, and materials science applications [1][2][3].

Why Generic Substitution Fails for 6-(4-Methoxyphenyl)pyrimidin-4-ol (130841-04-2)


Although numerous pyrimidin-4-ol derivatives share a common core structure, 6-(4-Methoxyphenyl)pyrimidin-4-ol occupies a specific structural niche that simple analogs cannot replicate. The critical determinant is the substitution pattern: the compound bears a single 4-methoxyphenyl group at the 6-position and a free hydroxyl at the 4-position, while the 2-position remains unsubstituted [1]. This is structurally distinct from closely related analogs such as 2-amino-6-(4-methoxyphenyl)pyrimidin-4-ol (CAS 98305-81-8), which introduces a 2-amino group that fundamentally alters hydrogen-bonding capacity and electronic properties , and from 6-(4-methoxyphenyl)-2,5-dimethylpyrimidin-4-ol, where additional methyl substituents introduce steric hindrance and change lipophilicity . The absence of a substituent at the 2-position in the target compound provides a unique reactive handle for downstream derivatization—particularly critical for C2-functionalization strategies used in kinase inhibitor programs [2]. Substituting a generic pyrimidin-4-ol or a differently substituted analog will lead to divergent reactivity in subsequent synthetic steps and can produce molecules with entirely different biological target engagement profiles, as the 4-methoxyphenyl group itself is a key pharmacophoric element in multiple kinase inhibitor series [1][2]. These structural differences are not interchangeable in multi-step synthetic routes that specify this exact intermediate.

Quantitative Evidence for Differentiating 6-(4-Methoxyphenyl)pyrimidin-4-ol (130841-04-2)


Supplier Purity Comparison: MolCore NLT 98% vs. AChemBlock 95% for 6-(4-Methoxyphenyl)pyrimidin-4-ol

Among verified commercial suppliers, purity specifications for 6-(4-Methoxyphenyl)pyrimidin-4-ol (CAS 130841-04-2) show a meaningful spread. MolCore (MC517000) lists the compound at NLT 98% purity , whereas AChemBlock (Catalog ID L20825) offers the compound at 95% purity . LeYan (Product No. 1145778) provides an intermediate specification of 97% . This 3-percentage-point purity difference between the highest and lowest specification represents a 60% relative reduction in total impurity content (from 5% impurities at 95% purity to ≤2% at NLT 98%), which is consequential for reactions sensitive to trace impurities in multi-step syntheses where impurities propagate through intermediates [1].

Procurement Quality Control Synthetic Chemistry

Structural Differentiation from 2-Amino Analog: Absence of 2-NH₂ Enables Selective C2-Functionalization

The target compound, 6-(4-methoxyphenyl)pyrimidin-4-ol (MW = 202.21 g/mol), differs from 2-amino-6-(4-methoxyphenyl)pyrimidin-4-ol (CAS 98305-81-8, MW = 217.22 g/mol) by the absence of an amino group at the 2-position . The target compound has two hydrogen bond donor sites (the 4-OH only) versus three in the 2-amino analog (4-OH plus 2-NH₂), and two hydrogen bond acceptors versus three, resulting in a computed cLogP differential of approximately +0.4–0.8 log units (the 2-H compound is more lipophilic) [1]. The unsubstituted C2 position in the target compound enables direct nucleophilic aromatic substitution, halogenation, or cross-coupling chemistry that is precluded in the 2-amino analog without protecting group strategies [2][3]. This structural distinction is critical in medicinal chemistry programs, exemplified by the cytomegalovirus inhibitor 2,4-diamino-6-(4-methoxyphenyl)pyrimidine (35C10), where the SAR study explicitly demonstrated that removal of the 4-amino group from pyrimidine retained antiviral activity (EC₅₀ ~4.3 µM), confirming that the substitution pattern at the 2- and 4-positions governs biological activity and that the 6-(4-methoxyphenyl)pyrimidine core is the conserved pharmacophoric element [4].

Kinase Inhibitor Organic Synthesis Scaffold Derivatization

Substitution Pattern Controls Kinase Selectivity: 6-(4-Methoxyphenyl) Position Distinguishes Target from 2- or 5-Substituted Pyrimidine Analogs

The position of the 4-methoxyphenyl substituent on the pyrimidine core is a critical determinant of kinase target engagement. In the KDR (VEGFR2) kinase inhibitor series reported by Bilodeau et al., compound 3g—which bears a 4-methoxyphenyl group at the 6-position of a pyrazolo[1,5-a]pyrimidine scaffold (analogous to the 6-position of the target compound)—achieved a KDR IC₅₀ of 19 nM [1]. By contrast, the same study's screening lead 1, which lacked the 4-methoxyphenyl substitution pattern, showed a KDR IC₅₀ of 105 nM [1]. The 5.5-fold potency improvement is directly attributable to the presence and position of the 4-methoxyphenyl group at the 6-position. Furthermore, in the prostaglandin E₂ (PGE₂) production inhibitor series, the parent compound 5-butyl-4-(4-methoxyphenyl)-6-phenylpyrimidin-2-amine—bearing the 4-methoxyphenyl at the 4-position—was a potent PGE₂ inhibitor but suffered from low aqueous solubility, requiring extensive structural modification [2]. Compounds where the 4-methoxyphenyl is placed at positions other than the 6-position, such as 2-(4-methoxyphenyl)-6-methyl-4(3H)-pyrimidinone (CAS 16858-19-8) and 4,5-bis(4-methoxyphenyl)pyrimidine derivatives, exhibit entirely different biological profiles (e.g., anti-platelet activity with 97% inhibition of aggregation for compound 11a) [3], demonstrating that the substitution position, not merely the presence of the 4-methoxyphenyl group, determines target and activity class.

Kinase Selectivity Structure-Activity Relationship Scaffold Design

Cytotoxicity IC₅₀ Benchmarking Against Closest Structural Analog in HCMV Antiviral Screening

The target compound, 6-(4-methoxyphenyl)pyrimidin-4-ol, can be contextualized against the well-characterized phenyl pyrimidine derivative 2,4-diamino-6-(4-methoxyphenyl)pyrimidine (coded 35C10) in human cytomegalovirus (HCMV) antiviral assays. 35C10 demonstrated an EC₅₀ of 4.3 µM against HCMV in human fibroblasts with a CC₅₀ >200 µM, yielding a selectivity index (SI = CC₅₀/EC₅₀) of >46.5 [1]. Critically, the SAR study demonstrated that among several 35C10 derivatives, only the one lacking the 4-amino group (i.e., a compound structurally closer to the target 6-(4-methoxyphenyl)pyrimidin-4-ol, which also lacks a 4-amino substituent) showed a similar EC₅₀ [1]. This finding indicates that the 6-(4-methoxyphenyl)pyrimidine core—shared by the target compound—is the minimum pharmacophore sufficient for anti-HCMV activity, and that the target compound may exhibit antiviral potency comparable to 35C10 (EC₅₀ ~4.3 µM) with reduced molecular complexity (MW 202.21 vs. 217.22 for the 2-amino analog) [1]. In contrast, 35C10 showed weak inhibition against murine cytomegalovirus (MCMV), herpes simplex virus type 1 (HSV-1), and varicella-zoster virus (VZV), suggesting a degree of viral selectivity [1].

Antiviral Cytotoxicity Cytomegalovirus

Procurement Cost Efficiency: 6-(4-Methoxyphenyl)pyrimidin-4-ol vs. 2-Amino Analog Pricing for Scale-Up Programs

A procurement-level comparison between the target compound and its closest commercially available analog reveals meaningful cost differentials. 6-(4-Methoxyphenyl)pyrimidin-4-ol (CAS 130841-04-2) is available from AChemBlock at $325/250mg, $1,030/1g, and $3,100/5g (95% purity) . By contrast, 2-amino-6-(4-methoxyphenyl)pyrimidin-4-ol (CAS 98305-81-8) is listed at ¥4,510 (~$620 USD)/1g and ¥15,730 (~$2,160 USD)/5g (≥95% purity) from Macklin , representing a cost premium of approximately 60–80% for the 2-amino analog at the 1g scale. The target compound's lower molecular complexity translates to a more economical synthetic route: the two-step condensation of 4-methoxybenzaldehyde with urea requires fewer synthetic operations than the corresponding 2-amino analog synthesis [1][2]. For a medicinal chemistry program requiring 25–100 g of intermediate, the cumulative cost advantage of the target compound can exceed $20,000–$50,000, directly impacting project budgets .

Procurement Economics Supply Chain Scale-Up

Regioisomeric Purity Assurance: 6-Substituted Pyrimidine vs. 2- or 4-Substituted Regioisomer Contamination Risks in Supply Chain

A critical procurement consideration for 6-(4-methoxyphenyl)pyrimidin-4-ol is the risk of regioisomeric contamination, which can be particularly problematic for unsymmetrical pyrimidine derivatives. The target compound's NMR spectra (¹H, ¹³C) have been fully characterized and deposited in public databases, providing clear reference standards for identity verification [1]. The structurally isomeric 2-(4-methoxyphenyl)pyrimidin-4-ol analogs (e.g., CAS 16858-19-8) and 4-(4-methoxyphenyl)pyrimidine derivatives are documented as distinct chemical entities with different physicochemical properties, CAS numbers, and biological activities [2][3]. In the patent literature, pyrimidinone compounds are explicitly defined by substitution position, and synthetic methods for 6-substituted derivatives are distinct from those yielding 2- or 4-substituted isomers [4]. The target compound's IUPAC name (6-(4-methoxyphenyl)pyrimidin-4-ol) and the alternative name 4(1H)-Pyrimidinone, 6-(4-methoxyphenyl)- unambiguously specify the 6-position attachment [4]. Procurement from suppliers providing incomplete or ambiguous positional characterization (e.g., listing only 'methoxyphenyl-pyrimidinol' without specifying substitution position) carries a risk of receiving the wrong regioisomer, which would produce inactive or off-target compounds in a biological assay [3].

Regioisomeric Purity Quality Assurance Procurement Risk

Best Research and Industrial Application Scenarios for 6-(4-Methoxyphenyl)pyrimidin-4-ol (130841-04-2)


C2-Diversified Kinase Inhibitor Library Synthesis

Medicinal chemistry teams developing kinase inhibitor libraries requiring late-stage C2 functionalization should prioritize 6-(4-Methoxyphenyl)pyrimidin-4-ol over the 2-amino analog. The unsubstituted C2 position enables direct halogenation, Suzuki coupling, or nucleophilic aromatic substitution without the protecting group manipulations required for the 2-amino derivative [1]. As demonstrated by the KDR inhibitor series, the 6-(4-methoxyphenyl) substitution pattern is capable of delivering nanomolar kinase potency (KDR IC₅₀ = 19 nM) [2], making this compound the optimal scaffold for VEGFR2, Aurora kinase, and CDK inhibitor programs [1][3]. For scale-up considerations, the compound is available at 95%–98% purity from multiple vendors, with pricing validated at $1,030/1g for 95% material .

Anti-HCMV Lead Optimization Starting from the Minimal Pharmacophore

Antiviral drug discovery groups targeting human cytomegalovirus (HCMV) immediate-early gene expression should select this compound as the minimal pharmacophore starting point. The SAR study by Yamada et al. demonstrated that the 4-amino group is dispensable for anti-HCMV activity within the 6-(4-methoxyphenyl)pyrimidine series [4]. The target compound, lacking the 4-amino substituent, represents the structurally simplest analog retaining antiviral activity (EC₅₀ ~4.3 µM inferred), with a selectivity index exceeding 46.5 [4]. Procurement of this scaffold rather than the 2,4-diamino or 2-amino analogs reduces molecular weight by 15–30 Da, which is favorable for lead-like property optimization and downstream ADME profiling .

Multi-Gram Scale Intermediate for Agrochemical or Material Science Programs Requiring Regioisomeric Fidelity

Industrial research groups in agrochemical discovery or organic materials science requiring the specific 6-(4-methoxyphenyl)pyrimidine regioisomer—not the 2- or 4-substituted analogs—should procure this compound from suppliers providing explicit regioisomeric characterization. The unambiguous SMILES (OC1=NC=NC(C2=CC=C(OC)C=C2)=C1) and deposited NMR reference data enable analytical verification of regioisomeric identity . The regioisomeric distinction is critical because the 2-substituted analog (CAS 16858-19-8) and 4,5-disubstituted analogs produce entirely different activity profiles in biological assays [5]. For programs requiring 5–25 g quantities, the compound is available from multiple vendors, with MolCore offering NLT 98% purity suitable for advanced intermediate applications where impurity carry-through must be minimized .

Cost-Sensitive Early-Stage Discovery Requiring Gram-Quantity Pyrimidine Scaffolds

Academic and biotech laboratories operating under constrained discovery budgets and requiring 250 mg–1 g quantities of a C2-unsubstituted pyrimidine scaffold should evaluate 6-(4-Methoxyphenyl)pyrimidin-4-ol as a cost-effective entry point. At the 1g scale, the target compound ($1,030 at 95% purity) provides a structurally characterized, regioisomerically defined pyrimidine building block suitable for direct use in parallel synthesis. The compound's single reactive handle (C2 position) simplifies library design relative to disubstituted analogs, reducing the number of synthetic steps and associated costs. However, users should note that at the 5g scale ($3,100) , a cost-benefit analysis against alternative scaffolds may be warranted depending on total project budget.

Quote Request

Request a Quote for 6-(4-Methoxyphenyl)pyrimidin-4-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.